molecular formula C14H20N2O6 B13727647 (-)-Nicotine Mono Tartrate

(-)-Nicotine Mono Tartrate

Cat. No.: B13727647
M. Wt: 312.32 g/mol
InChI Key: QLDPCHZQQIASHX-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Nicotine Mono Tartrate (CAS 6550-19-2) is a salt formed by the reaction of nicotine (C₁₀H₁₄N₂) with tartaric acid (C₄H₆O₆). Its molecular formula is C₁₀H₁₄N₂·C₄H₆O₆, with a molecular weight of 312.32 g/mol . This compound is enantiomerically specific, often labeled as (S)-(-)-Nicotine Mono Tartrate, and is utilized in pharmacological research due to its stability and solubility compared to freebase nicotine. Studies highlight its role in modulating dopamine release, pharmacokinetic profiles, and behavioral responses in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Nicotine Mono Tartrate typically involves the reaction of (-)-nicotine with tartaric acid. The process can be summarized as follows:

    Reaction Setup: A solution of (-)-nicotine is prepared in an appropriate solvent, such as ethanol or water.

    Addition of Tartaric Acid: Tartaric acid is slowly added to the nicotine solution under constant stirring.

    Formation of Salt: The mixture is allowed to react, forming this compound as a precipitate.

    Purification: The precipitate is filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Mixing: Large quantities of (-)-nicotine and tartaric acid are mixed in industrial reactors.

    Controlled Reaction: The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

    Separation and Purification: The resulting salt is separated from the reaction mixture, purified through crystallization or other methods, and dried for commercial use.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Nicotine Mono Tartrate can undergo oxidation reactions, leading to the formation of nicotine N-oxide.

    Reduction: Reduction reactions can convert nicotine to its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the nicotine molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Nicotine N-oxide: Formed through oxidation.

    Amine Derivatives: Formed through reduction.

    Substituted Nicotine Compounds: Formed through substitution reactions.

Scientific Research Applications

(-)-Nicotine mono tartrate, a compound derived from nicotine, has various applications, particularly in pharmaceutical formulations and research. Nicotine, the primary alkaloid found in tobacco, is known for its addictive properties and its effects on nicotinic-cholinergic receptors in the body .

Pharmaceutical Applications

Transdermal Delivery
this compound is utilized in transdermal drug delivery systems, like gels, designed for application to the skin or mucosal tissues . Transdermal delivery offers several advantages over traditional oral or parenteral methods, including :

  • Avoidance of gastrointestinal irritation
  • Elimination of first-pass metabolism , which enhances bioavailability
  • Sustained and controlled release of the drug, maintaining steady blood levels
  • Improved patient compliance due to ease of use and convenience

These formulations often include a hydroalcoholic vehicle, antioxidants, and buffering agents, with a pH between 4.5 and 8.5, tailored for skin application .

Smoking Cessation
Nicotine, including its tartrate salt, is therapeutically valuable in treating smoking withdrawal syndrome . Transdermal patches containing nicotine provide a controlled release of the substance, helping to alleviate withdrawal symptoms .

Neurological Disorders
Beyond smoking cessation, nicotine compounds are explored for treating conditions involving dopamine release, such as :

  • Attention Deficit Hyperactive Disorder (ADHD)
  • Alzheimer's disease
  • Parkinson's disease
  • Anxiety and depression

Liquid Formulations
Liquid formulations containing nicotine are designed for transdermal uptake to treat tobacco dependence, often used in conjunction with methods like mouth sprays, nasal sprays, or inhalers to reduce the urge to smoke .

Research Applications

Self-Administration Studies
Animal models are used to study the reinforcing effects of nicotine and its salts. Studies compare nicotine-freebase with nicotine tartrate to understand their impact on drug self-administration and dopamine release in the nucleus accumbens .

Carcinogenicity Studies
The role of nicotine in cancer development has been investigated. Some studies suggest nicotine may have carcinogenic effects, while others indicate potential antitumor activity depending on the specific conditions and models used .

  • Tumor Promotion: Nicotine has shown promoter activity in experiments involving mice initiated with NNK, a known carcinogen .
  • Tumor Development: Research indicates that nicotine treatment can lead to the development of neoplasms in mice, specifically leiomyosarcomas and rhabdomyosarcomas .
  • Antitumor Effects: Conversely, nicotine has exhibited antitumor effects in certain rat experiments with hormone-dependent mammary carcinomas .

Effects on Radiotherapy
Research indicates that nicotine administration can increase the survival of lung cancer cells during radiotherapy, suggesting a complex interaction between nicotine and cancer treatment responses .

Tables of Data

Table 1: Nicotine Formulations and Applications

Formulation TypeComponentsApplicationAdvantages
Transdermal GelsNicotine or its salts, hydroalcoholic vehicle, antioxidants, buffering agentsControlled release for smoking cessation, neurological disordersBypasses first-pass metabolism, reduces gastrointestinal irritation, maintains steady blood levels
Liquid FormulationsNicotine in liquid formTransdermal uptake for treating tobacco dependenceCan be combined with other methods (sprays, inhalers) to enhance efficacy
Injectable SolutionsNicotine tartrateAnimal studies for self-administration and dopamine release; investigation of pharmacological effectsAllows precise dosing and observation of direct effects on brain chemistry

Table 2: Summary of Carcinogenicity Studies

Study TypeInitiatorPromoterResults
Mouse (subcutaneous)NoneNicotine TartrateIncreased development of leiomyosarcomas and rhabdomyosarcomas
Rat (mammary tumor)NMUNone100% tumor development with NMU alone
Rat (mammary tumor)HECNUNicotineAntitumor effect observed
Mouse (NNK-initiated)NNKNicotine (i.p.)Promoter activity observed
Mouse (NNK-initiated)NNKNicotine (water)Small, non-significant promoter activity

Mechanism of Action

Molecular Targets and Pathways:

    Nicotinic Acetylcholine Receptors (nAChRs): (-)-Nicotine Mono Tartrate binds to nAChRs in the central and peripheral nervous systems, leading to the activation of these receptors.

    Neurotransmitter Release: The binding of nicotine to nAChRs results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which contribute to its stimulant effects.

    Signal Transduction Pathways: Activation of nAChRs triggers downstream signaling pathways, including the activation of ion channels and second messenger systems, which modulate neuronal activity and synaptic plasticity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotine Salts: Tartrate, Benzoate, and Lactate

Nicotine salts, including tartrate, benzoate, and lactate, are commonly used in electronic nicotine delivery systems (ENDS) and preclinical studies. Key comparisons include:

Behavioral Effects

  • Reinforcement-Related Behaviors : Nicotine salts (tartrate, benzoate, lactate) induce stronger reinforcement in rats than nicotine-free base. For example, nicotine tartrate groups showed approximately double the drug delivery rates of freebase in self-administration experiments .
  • Anxiety-Like Symptoms: Nicotine-free base causes more pronounced withdrawal-induced anxiety (e.g., reduced open-arm duration in elevated plus maze tests) compared to salts .

Pharmacokinetics

Parameter Nicotine-Free Base (0.15 mg/kg) Nicotine Tartrate (0.3 mg/kg)
Cmax 25.3 ± 3.1 ng/mL 24.8 ± 2.9 ng/mL
Tmax 15 min 5–10 min*
Cotinine Levels Lower Higher

*Nicotine tartrate reaches peak plasma concentration faster despite double the dose .

Brain Distribution

  • Hippocampus : Nicotine tartrate (0.5 mg/kg) concentrates in the hippocampus, whereas freebase distributes diffusely .
  • Ventral Tegmental Area (VTA): No significant differences in nicotine distribution or nAChR mRNA expression (α4, β2, α7 subunits) between tartrate and freebase .

Dopaminergic Effects

  • At 0.5 mg/kg, freebase nicotine induces a 220% peak dopamine (DA) release in the nucleus accumbens (NAc) at 20 min, while tartrate (1 mg/kg) achieves 190% at 20–30 min. This suggests dose-dependent equivalence in DA release .

Comparison with Other Tartrate-Containing Compounds

Nicotine Bitartrate Dihydrate

  • CAS 6019-06-3, with formula C₁₀H₁₄N₂·2C₄H₆O₆·2H₂O. Used in fast-dissolving films (70% release in 5 min) due to high solubility .

Varenicline Tartrate

  • A smoking cessation drug (CAS 375815-87-5) with distinct structure (C₁₃H₁₃N₃·C₄H₆O₆) and mechanism (partial α4β2 nAChR agonist) .

Potassium Antimony Tartrate

  • A non-nicotine tartrate salt (K₂Sb₂(C₄H₂O₆)₂·3H₂O) used historically as an emetic, highlighting tartrate's versatility in forming stable salts .

Physicochemical Properties

Property (-)-Nicotine Mono Tartrate L-Nicotinium Bis-L-Tartrate D-Nicotinium Bis-D-Tartrate
Melting Point (°C) N/A 93.7 143.1
Photo-Degradation Resistant Resistant Resistant
Solubility in Water High High Moderate

*D-tartrate salts exhibit higher thermal stability .

Q & A

Basic Research Questions

Q. What distinguishes (-)-Nicotine Mono Tartrate from other nicotine salt forms in receptor-binding studies?

this compound (CAS 6550-19-2) is the (S)-(-)-enantiomer complexed with tartaric acid, enhancing solubility and stability compared to freebase nicotine. Its stereospecificity ensures selective activation of α4β2 nicotinic acetylcholine receptors (nAChRs), critical for neuropharmacological studies. Researchers must verify enantiomeric purity via chiral chromatography or optical rotation analysis to avoid confounding results from racemic mixtures .

Q. How does the tartrate salt formulation impact solubility in experimental buffers?

The tartrate counterion improves aqueous solubility, enabling precise dosing in in vitro assays (e.g., electrophysiology or radioligand binding). For reproducibility, prepare stock solutions in deionized water (pH 4.5–5.5) and filter-sterilize (0.22 µm). Avoid phosphate buffers to prevent precipitation .

Q. What are the primary considerations for selecting this compound in behavioral addiction models?

Use dose ranges validated for species-specific nAChR saturation (e.g., 0.1–1.0 mg/kg in murine models). Include saline controls and varenicline tartrate as a positive comparator to assess selectivity. Monitor plasma nicotine levels via LC-MS to correlate pharmacokinetics with behavioral outcomes .

Q. How do researchers confirm the compound’s stability under varying storage conditions?

Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, use within 24 hours at 4°C. Degradation products (e.g., cotinine) can be quantified via HPLC with UV detection (λ = 260 nm) .

Advanced Research Questions

Q. What experimental designs address contradictory data in nAChR subtype-specific effects?

Conflicting results (e.g., α7 vs. α4β2 activation) may arise from differential expression in cell lines or tissue preparations. Use knockout models or subtype-selective antagonists (e.g., methyllycaconitine for α7) to isolate targets. Pair electrophysiology with calcium imaging to resolve functional vs. modulatory effects .

Q. How can researchers optimize dosing regimens to avoid receptor desensitization in chronic exposure studies?

Implement intermittent dosing (e.g., 15-min intervals in in vitro protocols) and monitor desensitization via patch-clamp. For in vivo studies, employ osmotic minipumps with verified release rates (e.g., 3 mg/kg/day over 14 days). Validate receptor density changes using [³H]-epibatidine autoradiography .

Q. What statistical methods are robust for analyzing dose-response curves in neurobehavioral assays?

Fit data to sigmoidal models (e.g., four-parameter logistic equation) using GraphPad Prism. Apply two-way ANOVA with Bonferroni correction for multiple comparisons. For time-course data, use mixed-effects models to account for intra-subject variability .

Q. How do researchers validate self-reported nicotine intake in human behavioral studies?

Supplement questionnaires (e.g., Fagerström Test) with biochemical markers: plasma cotinine (ELISA) or exhaled carbon monoxide (≥8 ppm cutoff). Cross-validate with genotyping for CYP2A6 variants affecting nicotine metabolism .

Q. What strategies mitigate oxidative degradation during long-term in vitro experiments?

Add 0.01% ascorbic acid to culture media or perfusates. For extended assays (>6 hours), replenish solutions hourly and monitor pH shifts. Confirm integrity via tandem mass spectrometry .

Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;/m0./s1

InChI Key

QLDPCHZQQIASHX-PPHPATTJSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

solubility

>69.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.